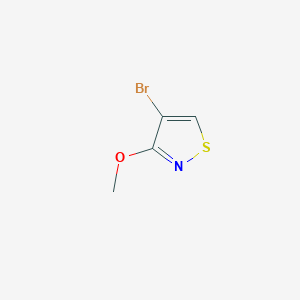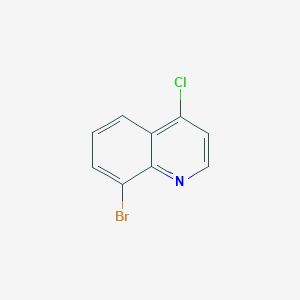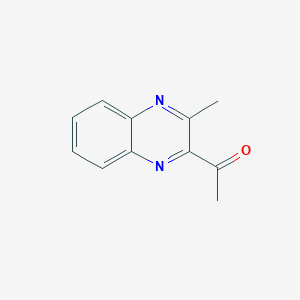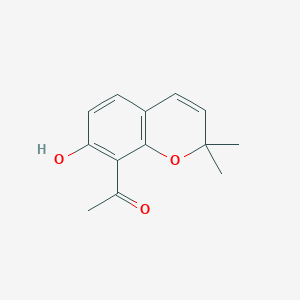
2-Bromo-1-(o-tolyl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(o-tolyl)ethanone is a chemical compound with the molecular formula C9H9BrO . It has an average mass of 213.071 Da and a monoisotopic mass of 211.983673 Da .
Synthesis Analysis
The synthesis of 2-Bromo-1-(o-tolyl)ethanone involves various chemical reactions. Optimum bioreduction conditions were determined by the A-optimal design-embedded model . The conditions include a pH of 7, temperature of 25°C, incubation period of 24 hours, and agitation speed of 200 rpm . Under these optimum conditions, it was suggested that (S)-2 could be obtained with 98.88% ee and 100% conversion rate .Molecular Structure Analysis
The InChI code for 2-Bromo-1-(o-tolyl)ethanone is 1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=CC=CC=C1C(=O)CBr .Chemical Reactions Analysis
2-Bromo-1-(o-tolyl)ethanone undergoes various chemical reactions. For instance, it can be transformed to chiral β-adrenergic receptor blockers . It also participates in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
2-Bromo-1-(o-tolyl)ethanone has a density of 0.993 g/mL at 25 °C . Its melting point is 45-49 °C, and its boiling point is 105 °C/0.1 mmHg .Applications De Recherche Scientifique
Synthesis of Alpha-Bromoketones
2-Bromo-1-(o-tolyl)ethanone is utilized in the synthesis of alpha-bromoketones, which are valuable intermediates in organic synthesis. This process involves a one-pot strategy using ammonium bromide and Oxone to convert secondary alcohols into alpha-bromoketones .
Medicinal Chemistry Applications
In medicinal chemistry, 2-Bromo-1-(o-tolyl)ethanone’s properties are explored for drug design due to its lipophilicity and druglikeness, which are important factors in determining a compound’s suitability as a pharmaceutical agent .
Photocatalysis
This compound has been used in visible light-mediated organophotoredox-catalyzed one-pot synthesis processes. For instance, it has been applied in the synthesis of disubstituted 1H-pyrroles using a multi-component approach with photocatalyst .
Molecular Modeling and Simulation
2-Bromo-1-(o-tolyl)ethanone is referenced in molecular modeling and simulation programs such as Amber, GROMACS, and others for creating visualizations and simulations that are crucial in understanding molecular interactions and dynamics .
Water Solubility Studies
The water solubility of 2-Bromo-1-(o-tolyl)ethanone is an important parameter in pharmacokinetics, affecting its absorption and distribution within biological systems .
Safety Assessments
Safety assessments of chemical compounds like 2-Bromo-1-(o-tolyl)ethanone are essential for determining their risk profile and handling requirements in both laboratory and industrial settings .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAXELQRATLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497957 | |
| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(o-tolyl)ethanone | |
CAS RN |
51012-65-8 | |
| Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)



![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)




